

experimental procedure for furosemide synthesis from 2-Chloro-4-sulfamoylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-sulfamoylaniline

Cat. No.: B1348100

[Get Quote](#)

Application Notes and Protocols for the Synthesis of Furosemide

Abstract

This document provides a detailed protocol for the synthesis of the diuretic drug furosemide, starting from the precursor 2,4-dichloro-5-sulfamoylbenzoic acid. The synthesis involves a nucleophilic substitution reaction with furfurylamine. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data from a representative synthesis are summarized, and a detailed experimental workflow is provided.

Introduction

Furosemide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. It functions by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle. The synthesis of furosemide is a common topic in medicinal and organic chemistry, illustrating a key nucleophilic aromatic substitution reaction. This document outlines a reliable and reproducible method for its synthesis in a laboratory setting.

Reaction Scheme

The overall reaction for the synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid is as follows:

Experimental Protocol

Materials and Reagents

Reagent	Molar Mass (g/mol)	Purity	Supplier
2,4-dichloro-5-sulfamoylbenzoic acid	272.11	98%	Sigma-Aldrich
Furfurylamine	97.12	99%	Acros Organics
Triethylamine	101.19	99.5%	Fisher Sci
Dioxane	88.11	99.8%	J.T. Baker
Hydrochloric Acid (HCl)	36.46	37%	VWR
Deionized Water	18.02	N/A	In-house
Anhydrous Sodium Sulfate	142.04	99%	EMD

Equipment

- Three-necked round-bottom flask (250 mL)
- Reflux condenser
- Magnetic stirrer with heating mantle
- Dropping funnel
- Thermometer
- Büchner funnel and flask
- pH meter or pH paper

- Standard laboratory glassware

Synthesis Procedure

- Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,4-dichloro-5-sulfamoylbenzoic acid (10.0 g, 36.7 mmol) and dioxane (100 mL). Stir the mixture to dissolve the solid.
- Addition of Reagents: In the dropping funnel, prepare a solution of furfurylamine (7.14 g, 73.5 mmol) and triethylamine (7.43 g, 73.5 mmol) in dioxane (25 mL).
- Reaction: Add the furfurylamine and triethylamine solution dropwise to the stirred solution of 2,4-dichloro-5-sulfamoylbenzoic acid over a period of 30 minutes at room temperature.
- Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (300 mL) while stirring.
- Acidification: Acidify the aqueous mixture to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of furosemide will form.
- Isolation of Product: Collect the crude furosemide by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with cold deionized water (3 x 50 mL) to remove any remaining salts and impurities.
- Drying: Dry the purified product in a vacuum oven at 60 °C overnight to yield the final furosemide product.

Results and Data

Yield and Characterization

Parameter	Result
Theoretical Yield	12.14 g
Actual Yield	10.5 g
Percentage Yield	86.5%
Appearance	White to off-white crystalline powder
Melting Point	203-205 °C
Purity (by HPLC)	>99%
¹ H NMR (400 MHz, DMSO-d ₆)	Conforms to the structure of furosemide.
IR (KBr, cm ⁻¹)	Conforms to the structure of furosemide.

Workflow and Diagrams

Furosemide Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of furosemide.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of furosemide.

Safety Precautions

- This procedure should be carried out in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
- Dioxane is a flammable liquid and a suspected carcinogen; handle with care.

- Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.
- Furfurylamine is toxic and corrosive. Avoid inhalation and skin contact.

Conclusion

The described protocol provides a robust and high-yielding method for the synthesis of furosemide. The procedure is straightforward and utilizes readily available starting materials and reagents, making it suitable for both academic and industrial research settings. The purity of the final product is high, as confirmed by HPLC and spectroscopic methods. Researchers should adhere to all safety precautions outlined in this document.

- To cite this document: BenchChem. [experimental procedure for furosemide synthesis from 2-Chloro-4-sulfamoylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348100#experimental-procedure-for-furosemide-synthesis-from-2-chloro-4-sulfamoylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

